Nmda

Content Navigation

CAS Number

Product Name

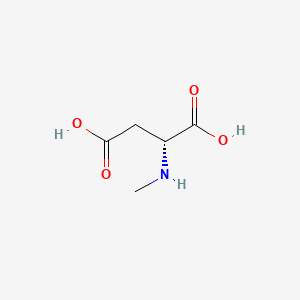

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

N-Methyl-D-aspartic acid (NMDA) is a synthetic D-amino acid derivative and the prototypical, highly selective agonist for the NMDA-type ionotropic glutamate receptor. In scientific procurement, it is primarily sourced as a standardized excitotoxin and electrophysiological probe. Unlike endogenous neurotransmitters, NMDA offers a highly stable, transporter-independent pharmacokinetic profile in vitro, making it the benchmark material for inducing controlled calcium influx, studying synaptic plasticity (such as long-term potentiation), and screening neuroprotective NMDAR antagonists . Its high water solubility and stability at room temperature further support its integration into high-throughput screening workflows and stem cell maturation protocols.

Procuring L-Glutamate as a low-cost substitute for NMDA introduces critical reproducibility failures in controlled assays. L-Glutamate is a pan-agonist that promiscuously activates AMPA and kainate receptors alongside NMDARs, confounding calcium-specific readouts with sodium-driven depolarization [1]. Furthermore, L-Glutamate is rapidly cleared from culture media by excitatory amino acid transporters (EAATs), causing unpredictable concentration drifts that require the co-administration of transport inhibitors to stabilize [2]. Substituting with racemic N-Methyl-DL-aspartic acid (NMDLA) is equally problematic, as the L-enantiomer (NMLA) possesses divergent metabolic and tissue-damage profiles, introducing off-target toxicity that obscures NMDAR-specific mechanisms.

Assay Concentration Stability and Transporter Independence

In mature cortical neuron cultures, the effective concentration of endogenous L-Glutamate is highly dependent on cellular reuptake mechanisms. The addition of 100 µM PDC (a glutamate transport inhibitor) shifts the glutamate EC50 for cell death by approximately 8-fold, indicating severe concentration instability in standard media. In contrast, NMDA is entirely resistant to EAAT-mediated reuptake; its EC50 remains completely unchanged under identical conditions, providing a stable and predictable dose-response curve without the need for transport inhibitors [1].

| Evidence Dimension | EC50 shift in the presence of 100 µM transport inhibitor (PDC) |

| Target Compound Data | 0-fold shift (EC50 remains stable) |

| Comparator Or Baseline | L-Glutamate (~8-fold shift in EC50) |

| Quantified Difference | ~8-fold difference in concentration stability |

| Conditions | Mature rat cortical neurons (>25 DIV) in vitro excitotoxicity assay |

Eliminates the need to co-formulate assays with transport inhibitors, ensuring reproducible agonist dosing and lowering reagent complexity in high-throughput neurotoxicity screens.

Absolute Receptor Subtype Selectivity

While L-Glutamate acts as a pan-agonist across ionotropic glutamate receptors—activating both NMDARs (EC50 ~1-2.3 µM) and AMPARs (EC50 ~100 µM)—NMDA strictly isolates the NMDAR pathway. NMDA exhibits zero binding affinity or activation capacity for AMPA or kainate receptors [1]. This absolute selectivity prevents the confounding early-phase membrane depolarization and sodium influx driven by non-target channels, which frequently complicates data interpretation when using generic glutamate.

| Evidence Dimension | Off-target activation of AMPA/Kainate receptors |

| Target Compound Data | No activation (Strict NMDAR selectivity) |

| Comparator Or Baseline | L-Glutamate (Activates AMPAR at EC50 ~100 µM) |

| Quantified Difference | Absolute selectivity vs. pan-receptor activation |

| Conditions | In vitro receptor binding and electrophysiology assays |

Essential for isolating NMDAR-dependent long-term potentiation (LTP) or calcium influx without background noise, avoiding the need to purchase and apply AMPA/Kainate blockers.

Mechanistic Purity in Excitotoxicity Models

When inducing neuronal death for drug screening, L-Glutamate triggers a mixed-mechanism cascade involving AMPARs, NMDARs, and oxidative stress, often causing ~58% cell death at 20 µM through these overlapping pathways. NMDA, however, induces a controlled, strictly NMDAR-mediated excitotoxicity (e.g., ~28% cell death at 150 µM in HESC-derived neurons) that is entirely reversible by specific antagonists like MK-801 [1]. This provides a mechanistically pure assay window that generic glutamate cannot achieve.

| Evidence Dimension | Pathway specificity of induced neuronal death |

| Target Compound Data | Strictly NMDAR-mediated (fully blocked by MK-801) |

| Comparator Or Baseline | L-Glutamate (Mixed excitotoxic/oxidative death pathways) |

| Quantified Difference | 100% pathway isolation vs. multi-pathway confounding |

| Conditions | Human embryonic stem cell (HESC)-derived neuronal cultures |

Provides a mechanistically pure baseline for screening novel NMDAR antagonists or neuroprotective agents without false negatives from alternative cell-death pathways.

High-Throughput Screening of NMDAR Antagonists

Because NMDA is not subject to cellular reuptake by EAATs, it maintains a stable concentration in culture media over time. This makes it the ideal procurement choice for standardizing excitotoxicity assays to screen neuroprotective compounds for stroke or traumatic brain injury, eliminating the need for transport inhibitors [1].

Synaptic Plasticity and LTP Electrophysiology

Leveraging its absolute receptor selectivity, NMDA is used to isolate NMDAR-mediated calcium currents in brain slice models. This allows researchers to study long-term potentiation (LTP) without the confounding sodium influx from AMPA or kainate receptors, streamlining assay design [2].

Stem Cell Differentiation and Maturation

In the cultivation of human embryonic stem cell (HESC)-derived neurons, controlled NMDAR activation is required to promote functional maturation. NMDA provides a clean, receptor-specific stimulus without triggering the mixed oxidative toxicity associated with generic glutamate supplementation [3].

References

- [1] Journal of Neuroscience. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. (2000).

- [2] MDPI. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. (2024).

- [3] Neuroscience Letters / CORE. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types